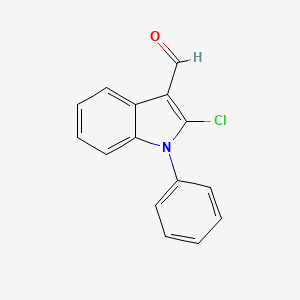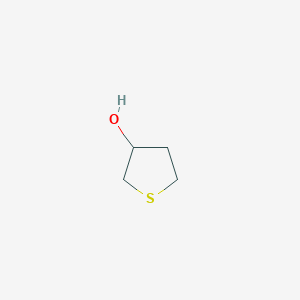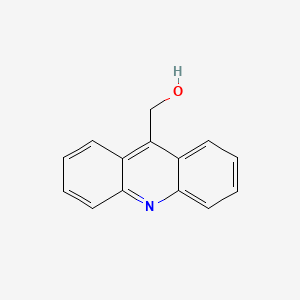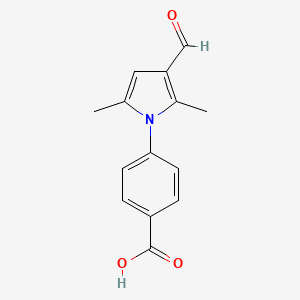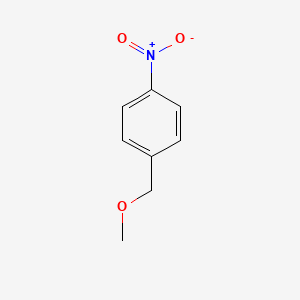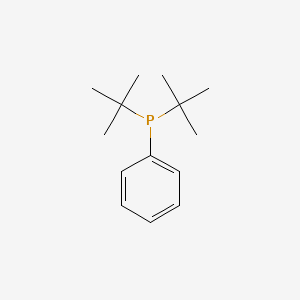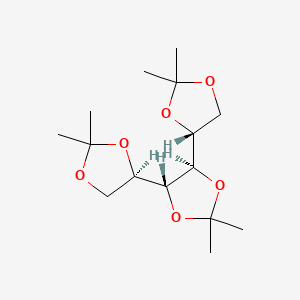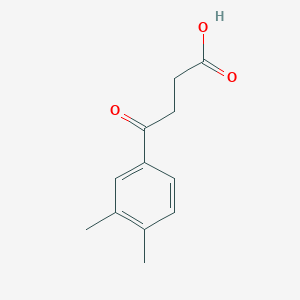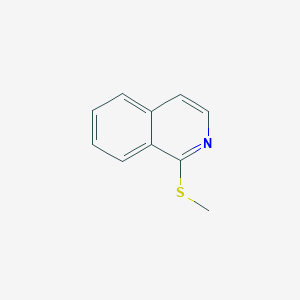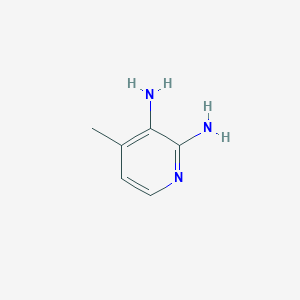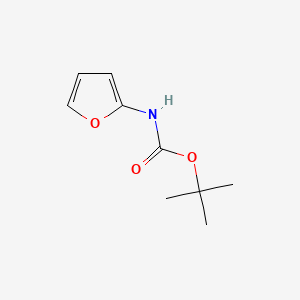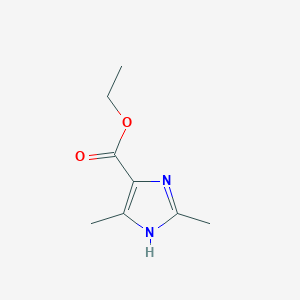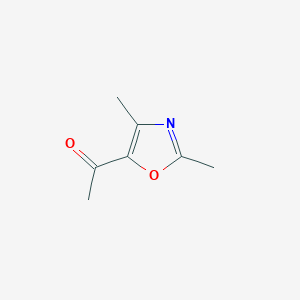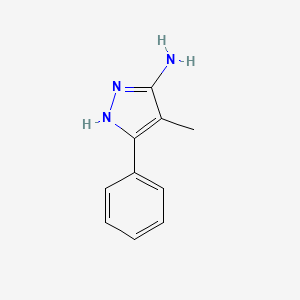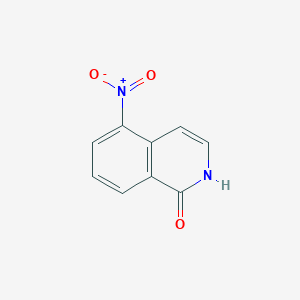
5-Nitroisoquinolin-1(2H)-one
概要
説明
5-Nitroisoquinolin-1(2H)-one is a chemical compound that belongs to the isoquinolinone family. It has a molecular formula of C9H6N2O3 and a molecular weight of 190.16 g/mol .
Synthesis Analysis
The synthesis of 5-Nitroisoquinolin-1(2H)-one involves several steps, including the use of LDA in THF at 0 °C, which results in a styrylurethane . This is followed by a thermally induced electrocyclic cyclization when a solution of the compound in o-xylene containing 10% Pd/C is refluxed .Molecular Structure Analysis
The molecular structure of 5-Nitroisoquinolin-1(2H)-one is represented by the linear formula C9H6N2O3 .Chemical Reactions Analysis
The chemical reactions involving 5-Nitroisoquinolin-1(2H)-one are complex and can result in a variety of products. For example, a reaction with LDA in THF at 0 °C for 1.5 hours can result in a complex reaction mixture .Physical And Chemical Properties Analysis
5-Nitroisoquinolin-1(2H)-one has a molecular weight of 190.16 g/mol . It is stored in a sealed, dry environment at 2-8°C .科学的研究の応用
Electron Transfer Reactions
5-Nitroisoquinolin-1(2H)-one has been studied for its role in electron transfer reactions. For instance, 1-Chloromethyl-5-nitroisoquinoline, a derivative, showed reactivity with the 2-nitropropane anion, indicating its potential in medicinal chemistry, especially in antineoplastic agents (Vanelle et al., 1994).
Amination Reactions
The compound has been used in amination reactions, as demonstrated by the conversion of various nitroisoquinolines, including 5-nitroisoquinoline, into mono- or bis(methylamino)-substituted nitro compounds using liquid methylamine solutions (Woźniak & Nowak, 1994).
Synthesis of Novel Compounds
5-Nitroisoquinolin-1(2H)-one has been instrumental in synthesizing new compounds. One study achieved the synthesis of 1-chloro-5-nitroisoquinoline, leading to the development of novel Acyl Transfer Catalysts Containing Isoquinoline, identified as new compounds through nuclear magnetic resonance and other techniques (Chen Pei-ran, 2008).
Inhibitor of PARP-2
Research into 4-alkyl-, 4-aryl-, and 4-arylamino-5-aminoisoquinolin-1-ones related to 5-nitroisoquinolin-1(2H)-one led to the identification of a new potent and selective inhibitor of poly(ADP-ribose)polymerase-2 (PARP-2), highlighting its potential in drug development (Sunderland et al., 2011).
Interaction with DNA
A study on 5-nitroisoquinoline and its zinc(II) halide complexes revealed insights into the bonding and interactions of these molecules with DNA. This research aids in understanding the molecular interactions crucial for drug design and development (Yurdakul et al., 2015).
Antimalarial Activity
Novel aldimine and hydrazone isoquinoline derivatives, obtained from 1-formyl-5-nitroisoquinoline, exhibited activity against a chloroquine-resistant Plasmodium falciparum strain, indicating potential applications in antimalarial drug development (Rathelot et al., 1995).
特性
IUPAC Name |
5-nitro-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-9-7-2-1-3-8(11(13)14)6(7)4-5-10-9/h1-5H,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDPUTAUKHHDCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CNC2=O)C(=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60282704 | |
| Record name | 5-nitro-1(2H)-isoquinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60282704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitroisoquinolin-1(2H)-one | |
CAS RN |
82827-08-5 | |
| Record name | 82827-08-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27502 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-nitro-1(2H)-isoquinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60282704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

